3,4,9,10-Perylenetetracarboxylic Diimide

Catalog No.
S594347
CAS No.
81-33-4
M.F
C24H10N2O4
M. Wt
390.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,9,10-Perylenetetracarboxylic Diimide

CAS Number

81-33-4

Product Name

3,4,9,10-Perylenetetracarboxylic Diimide

IUPAC Name

7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C24H10N2O4

Molecular Weight

390.3 g/mol

InChI

InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30)

InChI Key

KJOLVZJFMDVPGB-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O

Synonyms

perylenediimide

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O

Organic Photovoltaics (OPVs)

PTCDI serves as a non-fullerene acceptor (NFA) in organic photovoltaic (OPV) devices. NFAs are a class of electron-accepting materials crucial for efficient exciton separation and charge transport in OPVs. PTCDI's ability to tune its optoelectronic properties through molecular modifications allows researchers to optimize its performance in OPV devices, leading to improved power conversion efficiencies [].

Organic Light-Emitting Diodes (OLEDs)

PTCDI's strong light absorption and tunable emission properties make it a promising material for organic light-emitting diodes (OLEDs). By incorporating PTCDI into OLEDs, researchers can achieve efficient light emission with desired colors and functionalities. Additionally, PTCDI's excellent film-forming properties contribute to the fabrication of high-quality OLED devices [].

Bioimaging and Biosensing

PTCDI's fluorescence properties and biocompatibility enable its use in bioimaging and biosensing applications. By attaching biorecognition molecules to PTCDI, researchers can develop probes for specific biomolecules, facilitating the visualization and detection of these molecules in biological systems [].

Organic Field-Effect Transistors (OFETs)

PTCDI can be employed as a semiconductor material in organic field-effect transistors (OFETs). Due to its efficient charge transport properties, PTCDI-based OFETs exhibit high mobilities and good air stability, making them suitable for various electronic applications [].

Other Applications

PTCDI's diverse properties lead to its exploration in various other scientific research areas, including:

  • Catalysis: PTCDI can act as a catalyst or catalyst support for various chemical reactions [].
  • Energy storage: PTCDI is being investigated for its potential applications in energy storage devices like organic batteries and supercapacitors [].
  • Drug delivery: PTCDI-based nanocarriers are being explored for drug delivery applications due to their biocompatibility and controlled release properties [].

3,4,9,10-Perylenetetracarboxylic Diimide is a polycyclic aromatic compound characterized by its tetracarboxylic diimide structure. It has the molecular formula C24H10N2O4C_{24}H_{10}N_{2}O_{4} and a molecular weight of approximately 390.35 g/mol. This compound is recognized for its vibrant color and stability, making it useful in various applications, particularly as a pigment and in electronic materials. Its structure includes two imide functional groups attached to a perylene backbone, contributing to its unique optical properties and chemical reactivity .

The mechanism of action of PTCDI depends on the specific application. Here are some examples:

  • Light-harvesting: PTCDI can absorb light efficiently due to its extended conjugated system. This property makes it a potential candidate for solar cell applications where it can capture light and convert it into electrical energy [].
  • Electron acceptor: PTCDI's ability to accept electrons makes it useful in organic electronics like transistors, where it can facilitate charge transport.
  • Dust inhalation: Inhalation of PTCDI dust may irritate the respiratory system.
  • Skin and eye contact: Prolonged contact with PTCDI may cause skin or eye irritation.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a dust mask when handling PTCDI.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling the compound.

  • Formation of Derivatives: The carboxylic acid groups can be converted into esters or amides through esterification or amidation reactions.
  • Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, where substituents can be added to the perylene core.
  • Reduction Reactions: The imide groups can be reduced to amines under specific conditions, altering the compound's properties and reactivity .

The synthesis of 3,4,9,10-Perylenetetracarboxylic Diimide typically involves the following methods:

  • Condensation Reactions: The compound can be synthesized through the condensation of perylene with an appropriate diacid or anhydride under controlled conditions.
  • Cyclization: Another method involves cyclizing suitable precursors containing carboxylic acid functionalities to form the diimide structure.
  • Chemical Vapor Deposition: Advanced methods like chemical vapor deposition are also employed for producing thin films of this compound for electronic applications .

3,4,9,10-Perylenetetracarboxylic Diimide has a wide range of applications:

  • Pigments: It is widely used as a pigment in inks, paints, and coatings due to its stability and vibrant color.
  • Organic Electronics: The compound serves as a key material in organic photovoltaics and transistors due to its semiconducting properties.
  • Fluorescent Dyes: Its fluorescence makes it suitable for use in biological imaging and as a fluorescent probe in various assays .
  • Light-Harvesting Materials: It is utilized in research focused on light-harvesting systems for solar energy conversion .

Research on interaction studies involving 3,4,9,10-Perylenetetracarboxylic Diimide has focused on its interactions with biomolecules and other materials. These studies aim to understand how the compound behaves in biological systems and its potential effects when used as a dye or probe. Investigations into its photophysical properties have shown that it can effectively interact with proteins and nucleic acids, making it valuable for imaging applications .

Several compounds are structurally or functionally similar to 3,4,9,10-Perylenetetracarboxylic Diimide. Here are some notable examples:

Compound NameStructure TypeUnique Features
PerylenePolycyclic Aromatic HydrocarbonBase structure for derivatives; less functionalized
1,6,7,12-TetraazaperyleneTetraazaperyleneContains nitrogen atoms; different electronic properties
Pigment Violet 29Perylene DerivativeUsed primarily as a dye; less common than diimides
PerylenediimideRelated DiimideSimilar structure but fewer carboxyl groups

Uniqueness of 3,4,9,10-Perylenetetracarboxylic Diimide

The uniqueness of 3,4,9,10-Perylenetetracarboxylic Diimide lies in its specific arrangement of carboxylic groups and imides that enhance its stability and optical properties compared to other derivatives. Its application in both pigments and electronic materials further distinguishes it from similar compounds that may be limited to one area of use .

Physical Description

DryPowder, WetSolid

XLogP3

3.3

UNII

63NLI8842L

Other CAS

81-33-4
12236-71-4

Wikipedia

3,4,9,10-perylenetetracarboxylic diimide

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents

General Manufacturing Information

Paint and coating manufacturing
Plastics product manufacturing
Synthetic dye and pigment manufacturing
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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